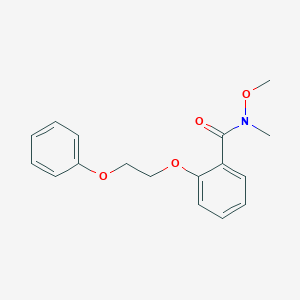
N-(2,4-dimethylphenyl)-3-isopropoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-3-isopropoxybenzamide, commonly known as DIMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DIMP is a white crystalline powder that is soluble in organic solvents and is commonly used as a research chemical.
Mécanisme D'action
The mechanism of action of DIMP involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. DIMP binds to the active site of the COX-2 enzyme, preventing its activity and reducing the production of prostaglandins.
Biochemical and Physiological Effects:
DIMP has been found to have significant anti-inflammatory and analgesic effects in various animal models. It has also been shown to have antioxidant properties, which may contribute to its therapeutic effects. DIMP has been found to be well-tolerated in animal studies, with no significant adverse effects observed.
Avantages Et Limitations Des Expériences En Laboratoire
DIMP has several advantages for use in lab experiments. It is a relatively stable compound that is easy to synthesize and purify. It has also been extensively studied, with a significant amount of data available on its properties and effects. However, one of the limitations of DIMP is that it has limited solubility in water, which may affect its bioavailability in certain experiments.
Orientations Futures
There are several potential future directions for research on DIMP. One area of interest is the development of new drugs based on the structure of DIMP for the treatment of pain and inflammation. Another area of interest is the investigation of the antioxidant properties of DIMP and its potential applications in the prevention and treatment of oxidative stress-related diseases. Additionally, further studies on the pharmacokinetics and pharmacodynamics of DIMP are needed to fully understand its therapeutic potential.
Méthodes De Synthèse
The synthesis of DIMP involves the reaction of 2,4-dimethylphenylamine with 3-isopropoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
DIMP has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation.
Propriétés
Nom du produit |
N-(2,4-dimethylphenyl)-3-isopropoxybenzamide |
|---|---|
Formule moléculaire |
C18H21NO2 |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
N-(2,4-dimethylphenyl)-3-propan-2-yloxybenzamide |
InChI |
InChI=1S/C18H21NO2/c1-12(2)21-16-7-5-6-15(11-16)18(20)19-17-9-8-13(3)10-14(17)4/h5-12H,1-4H3,(H,19,20) |
Clé InChI |
JILSYOONCQBCEX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)OC(C)C)C |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)OC(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(allyloxy)phenyl]-4-ethoxybenzamide](/img/structure/B269386.png)

![4-(2-methoxyethoxy)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269390.png)
![N-[2-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide](/img/structure/B269391.png)



![4-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269397.png)


![N-[3-(allyloxy)phenyl]-2-ethoxybenzamide](/img/structure/B269402.png)

